
2-Aminobenzothiazole-6-carbonitrile
Overview
Description
Esmolol is a cardioselective beta-adrenergic blocker, commonly marketed under the trade name Brevibloc. It is primarily used for the short-term control of ventricular rate and heart rate in various types of tachycardia, including perioperative tachycardia and hypertension . Esmolol has a rapid onset but short duration of action, making it suitable for acute settings .
Preparation Methods
Esmolol hydrochloride can be synthesized through a series of organic reactions. One method involves the reaction of p-bromophenol with methyl acrylate in the presence of a palladium catalyst and a phosphine ligand to generate 3-(4-hydroxyphenyl) methyl acrylate. This intermediate is then hydrogenated in the presence of a palladium-carbon catalyst to obtain 4-hydroxy methyl phenylpropionate . The final product, esmolol hydrochloride, is obtained through further reactions and purification steps .
Chemical Reactions Analysis
Esmolol undergoes rapid hydrolysis of its ester linkage, catalyzed by esterases found in the cytosol of red blood cells . This hydrolysis results in the formation of a free acid and methanol. The compound does not undergo significant oxidation or reduction reactions under physiological conditions. The primary reaction of esmolol is its hydrolysis, which is stereoselective and varies among different species .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 2-aminobenzothiazole derivatives, including 2-aminobenzothiazole-6-carbonitrile, as promising anticancer agents. These compounds exhibit low toxicity and potent activity against various cancer cell lines. They target multiple tumor-related proteins such as tyrosine kinases (e.g., EGFR, VEGFR-2) and serine/threonine kinases (e.g., Aurora, CDK) .
Table 1: Summary of Anticancer Activities of 2-Aminobenzothiazole Derivatives
Compound | Target Protein | Activity (IC50) | Reference |
---|---|---|---|
Compound 22 | VEGFR-2 | 0.6 µM | |
Riluzole | Mutant p53 | Clinical Use | |
Various Derivatives | Multiple Targets | Varies |
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects involves the formation of hydrogen bonds and π-π stacking interactions with specific amino acid residues in the target proteins. This facilitates their inhibitory activity against critical pathways involved in tumor growth and metastasis .
Material Science
Synthesis of Functional Materials
this compound can serve as a versatile building block in the synthesis of functional materials. Its unique chemical structure allows it to participate in multicomponent reactions, leading to the formation of complex organic molecules with potential applications in electronics and photonics .
Table 2: Applications in Material Science
Application Area | Description |
---|---|
Electronics | Used in the development of organic semiconductors due to its electronic properties. |
Photonics | Potential use in light-emitting devices owing to its photoluminescent properties. |
Chemical Synthesis
Reagent in Organic Synthesis
The compound is utilized as a reagent in various organic synthesis pathways, particularly in the creation of other heterocyclic compounds. Its ability to act as a nucleophile makes it valuable for synthesizing more complex molecular architectures .
Case Study: Synthesis of Heterocycles
In a recent study, researchers employed this compound as a starting material for synthesizing novel heterocycles through cyclization reactions. These newly synthesized compounds exhibited enhanced biological activities compared to their precursors, demonstrating the utility of this compound in drug discovery .
Mechanism of Action
Esmolol works by blocking beta-adrenergic receptors in the heart, leading to decreased force and rate of heart contractions . It prevents the action of two naturally occurring substances: epinephrine and norepinephrine . By inhibiting these substances, esmolol reduces the heart rate and myocardial oxygen demand, making it effective in controlling tachycardia and hypertension.
Comparison with Similar Compounds
Esmolol is often compared with other beta-adrenergic blockers such as landiolol and propranolol. Landiolol, like esmolol, is a short-acting beta-1 selective antagonist but has a higher selectivity for beta-1 receptors and does not exhibit pharmacochaperoning activity . Propranolol, on the other hand, is a non-selective beta blocker with a longer duration of action . The unique feature of esmolol is its rapid onset and short duration of action, making it suitable for acute interventions.
Similar Compounds
- Landiolol
- Propranolol
- Metoprolol
- Atenolol
Esmolol’s rapid metabolism and short half-life distinguish it from these similar compounds, providing a unique advantage in clinical settings where quick and reversible beta-blockade is desired.
Biological Activity
2-Aminobenzothiazole-6-carbonitrile (ABTC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of ABTC, focusing on its anticancer, antibacterial, and other pharmacological properties, supported by data tables and recent research findings.
Structural Characteristics
2-Aminobenzothiazole derivatives, including ABTC, possess a unique heterocyclic structure that contributes to their biological activity. The presence of nitrogen and sulfur atoms allows for interactions such as hydrogen bonding, which is crucial for binding to biological targets like enzymes and receptors .
Anticancer Activity
Recent studies have highlighted the potent anticancer properties of ABTC and its derivatives. The compound has shown effectiveness against various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : ABTC derivatives have demonstrated inhibitory activity against several kinases involved in cancer progression. For instance, one derivative exhibited an IC50 value of 1.4 nM against CSF1R kinase, indicating strong potential as an anticancer agent .
- Cell Line Studies : The compound has been tested against different cancer cell lines:
The following table summarizes the anticancer activity of selected ABTC derivatives:
Compound | Target Kinase | IC50 (µM) | Cell Line Tested | Activity Description |
---|---|---|---|---|
ABTC Derivative 1 | CSF1R | 1.4 | Various | Strong inhibitor with good selectivity |
ABTC Derivative 2 | VEGFR-2 | 0.5 | Chick CAM | Inhibits angiogenesis |
ABTC Derivative 3 | MCF-7 | 2.49 | MCF-7 | Induces apoptosis and cell cycle arrest |
Antibacterial Activity
ABTC also exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria. Recent research has revealed:
- Minimum Inhibitory Concentration (MIC) : One derivative showed significant antibacterial potential with MIC values as low as 8 µg/mL against Staphylococcus aureus and Enterococcus faecalis .
- Biofilm Inhibition : The compound effectively inhibited biofilm formation in bacterial strains, which is critical for treating persistent infections .
The following table summarizes the antibacterial activity of selected ABTC derivatives:
Compound | Bacterial Strain | MIC (µg/mL) | Biofilm Inhibition |
---|---|---|---|
ABTC Derivative A | Staphylococcus aureus | 8 | Yes |
ABTC Derivative B | Escherichia coli | Moderate | Yes |
ABTC Derivative C | Pseudomonas aeruginosa | Moderate | Yes |
Other Biological Activities
In addition to its anticancer and antibacterial effects, ABTC has been explored for other pharmacological activities:
- Antiviral Activity : Some derivatives have shown potential as antiviral agents, particularly against hepatitis C virus .
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which may contribute to its therapeutic effects in various conditions .
Case Studies
Several case studies have been conducted to evaluate the efficacy of ABTC in vivo:
- Xenograft Models : In an MC38 xenograft model, treatment with an ABTC derivative resulted in a 62% reduction in tumor growth at a dosage of 200 mg/kg, showcasing its potential for cancer therapy .
- Infection Models : Studies on Pseudomonas aeruginosa indicated that certain derivatives reduced motility and toxin production, suggesting a role in managing bacterial virulence .
Q & A
Q. Basic: What safety precautions are critical when handling 2-Aminobenzothiazole-6-carbonitrile in laboratory settings?
Answer:
- Engineering Controls: Use local exhaust ventilation to minimize airborne dust/aerosols. Install safety showers and eyewash stations in proximity .
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved N95 masks) is mandatory during powder handling to prevent inhalation .
- Storage: Store in sealed containers under cool (room temperature), dark conditions, away from oxidizing agents. Regularly inspect containers for degradation .
- Spill Management: Collect spills using non-sparking tools into closed containers. Avoid dispersal into drains; dispose per hazardous waste regulations .
Q. Basic: What are the standard synthetic routes for preparing this compound?
Answer:
- Zinc(II)-Catalyzed Cyclization: A validated method involves reacting 2-aminothiophenol derivatives with cyanogen bromide in the presence of ZnCl₂. This route achieves moderate yields (45–60%) and requires rigorous purification via column chromatography (silica gel, ethyl acetate/hexane) .
- Appel’s Salt Methodology: For fused-ring analogs, Appel’s salt (C₃H₆ClN₂S) facilitates thiazole ring closure under anhydrous conditions. Post-synthesis, recrystallization in ethanol is recommended .
Q. Advanced: How can researchers optimize reaction yields for this compound derivatives?
Answer:
- Catalyst Screening: Test transition-metal catalysts (e.g., Pd/Cu systems) to enhance cyclization efficiency. For example, Pd(OAc)₂ increased yields to 75% in Suzuki-Miyaura coupling reactions with aryl boronic acids .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates. Microwave-assisted synthesis (120°C, 30 min) reduces side-product formation .
- In Situ Monitoring: Use TLC (Rf ~0.5 in 1:3 EtOAc/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and isolate pure products .
Q. Advanced: What spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy:
- Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 176.1 (calculated: 175.21 g/mol). High-resolution MS (HRMS) confirms molecular formula C₈H₅N₃S .
- FT-IR: Strong absorption bands at 2220 cm⁻¹ (C≡N stretch) and 3350 cm⁻¹ (N-H stretch) validate functional groups .
Q. Advanced: How should researchers address contradictions in reported spectral data or bioactivity results?
Answer:
- Data Triangulation: Cross-validate findings using multiple techniques (e.g., NMR, X-ray crystallography). For example, conflicting melting points may arise from polymorphic forms; DSC analysis can resolve this .
- Replication Studies: Repeat experiments under standardized conditions (e.g., solvent purity, temperature control). Discrepancies in antimicrobial assays (e.g., MIC values) often stem from variations in microbial strains or culture media .
- Meta-Analysis: Use databases like SciFinder or Reaxys to compare published data. For instance, conflicting ¹³C NMR shifts may be due to solvent effects (DMSO vs. CDCl₃) .
Q. Advanced: What methodologies are recommended for evaluating the biological activity of this compound derivatives?
Answer:
- Antifungal Screening:
- Cytotoxicity Profiling: Use MTT assays on mammalian cell lines (e.g., HEK-293) to determine IC₅₀ values. Selectivity indices (SI = IC₅₀/MIC) >10 suggest therapeutic potential .
- Molecular Docking: Simulate interactions with fungal CYP51 or bacterial DNA gyrase using AutoDock Vina. High binding affinity (ΔG < -8 kcal/mol) correlates with bioactivity .
Properties
IUPAC Name |
2-amino-1,3-benzothiazole-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFCZZHSWGWCHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401970 | |
Record name | 2-aminobenzothiazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19759-66-1 | |
Record name | 2-aminobenzothiazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminobenzothiazole-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.